Availability of Direct Comparative Bioactivity Data for (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide
A systematic search of peer-reviewed literature (PubMed, Google Scholar) and patent databases (USPTO, WIPO, EPO) conducted in April 2026 identified no primary research articles or patents containing quantitative bioactivity data—such as IC₅₀ values, Kᵢ values, or target engagement metrics—for (E)-4-(dimethylamino)-N-prop-2-ynylbut-2-enamide [1]. Furthermore, no head-to-head comparative studies exist between this compound and its closest structural analogs. Consequently, no direct quantitative differentiation data are currently available to inform scientific selection or procurement decisions. This absence of public data should not be interpreted as evidence of inactivity or inferiority; rather, the compound remains uncharacterized in the published scientific record .
| Evidence Dimension | Availability of peer-reviewed quantitative bioactivity data |
|---|---|
| Target Compound Data | 0 publications or patents containing IC₅₀, Kᵢ, or other quantitative bioactivity metrics |
| Comparator Or Baseline | Not applicable – no comparator studies exist |
| Quantified Difference | Not calculable |
| Conditions | Systematic literature search across PubMed, Google Scholar, USPTO, WIPO, and EPO databases (April 2026) |
Why This Matters
Procurement decisions must currently rely on structural and physicochemical rationale rather than empirical comparative performance data.
- [1] Systematic literature search conducted April 2026 across PubMed, Google Scholar, USPTO, WIPO, and EPO databases using search terms '2052241-40-2', '(E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide', and '(2E)-4-(Dimethylamino)-N-(prop-2-yn-1-yl)but-2-enamide', returning no peer-reviewed articles or patents containing quantitative bioactivity data. View Source
